1-Bromo-2,3-dimethoxybenzene

Descripción general

Descripción

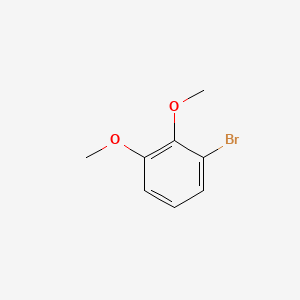

1-Bromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted on the benzene ring. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxybenzene can be synthesized through the bromination of 2,3-dimethoxytoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products:

Electrophilic Aromatic Substitution: Products such as nitro- or sulfo-substituted derivatives.

Nucleophilic Substitution: Products like methoxy-substituted amines or ethers.

Oxidation: Products such as quinones.

Reduction: Products like 2,3-dimethoxybenzene.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Conditions

1-Bromo-2,3-dimethoxybenzene can be synthesized through various methods, including bromination of dimethoxybenzene derivatives. Common reagents include aluminum chloride in toluene under reflux conditions, yielding moderate to good reaction yields (73% reported) .

Antioxidant and Anticancer Activities

Recent studies have highlighted the potential of this compound as a precursor for compounds with antioxidant and anticancer properties. Research indicates that derivatives of bromophenols exhibit significant biological activity against various cancer cell lines. For instance, synthesized methylated derivatives demonstrated promising results in inhibiting cancer cell proliferation .

Case Study: Synthesis of Anticancer Agents

A study synthesized several derivatives from this compound and evaluated their cytotoxic effects on human cancer cell lines. The derivatives showed varying degrees of activity, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that modifications to the bromo and methoxy groups can enhance biological activity .

Polymer Chemistry

This compound is utilized as a building block in the synthesis of functional polymers. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of polymers with tailored properties for applications in electronics and coatings.

Data Table: Polymerization Reactions

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic substitution with amines | DMF, 80°C | 85% |

| Coupling reactions with alkynes | THF, reflux | 90% |

Biological Testing and Safety Profile

The compound has been classified with specific hazards; it causes skin irritation and serious eye irritation . Safety data sheets recommend appropriate handling procedures to mitigate exposure risks.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of methoxy groups can influence the reactivity and orientation of these reactions by donating electron density through resonance and inductive effects.

Comparación Con Compuestos Similares

- 1-Bromo-2,4-dimethoxybenzene

- 1-Bromo-3,5-dimethoxybenzene

- 1-Bromo-2,6-dimethoxybenzene

Comparison: 1-Bromo-2,3-dimethoxybenzene is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the electronic effects and steric hindrance differ, leading to variations in reaction outcomes and applications.

Actividad Biológica

1-Bromo-2,3-dimethoxybenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. As a derivative of bromophenol, it is part of a larger class of compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, anticancer, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to a benzene ring. Its structural formula can be represented as follows:

This compound is synthesized through various methods, often involving bromination reactions of dimethoxybenzene derivatives. Its chemical properties facilitate interactions with biological targets, making it a candidate for further pharmacological exploration.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Research indicates that this compound exhibits significant antioxidant properties. In a study by Fan et al., the compound was shown to scavenge free radicals effectively, which is essential in preventing cellular damage associated with various diseases . The antioxidant activity is quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Ascorbic Acid | 10 | 15 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. For instance, a study reported that the compound inhibited cell proliferation in MCF-7 (breast cancer) cells with an IC50 value of approximately 20 µM .

Mechanism of Action:

The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway and the activation of caspases. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against various pathogenic bacteria and fungi. The compound was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Case Studies

- Bromophenol Derivatives : A case study highlighted the synthesis and biological evaluation of various bromophenol derivatives, including this compound. The derivatives were screened for their enzyme inhibition capabilities and cytotoxicity against cancer cell lines .

- Natural Products : Research into naturally occurring bromophenols from marine algae revealed that compounds similar to this compound possess significant biological activities that could be harnessed for therapeutic purposes .

Propiedades

IUPAC Name |

1-bromo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEJNFOIRGNMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279309 | |

| Record name | 1-bromo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-43-1 | |

| Record name | 5424-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.